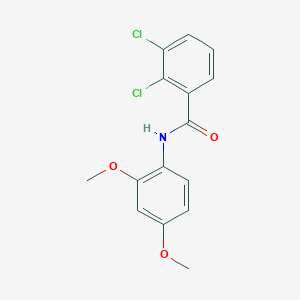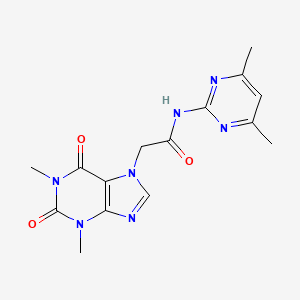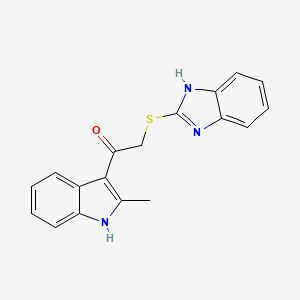
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure and properties, which make it a promising candidate for drug development and other scientific research applications.
Mécanisme D'action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This inhibition leads to the induction of apoptosis in cancer cells, which ultimately results in the death of the cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide has been shown to have several biochemical and physiological effects. Studies have revealed that this compound can modulate the expression of certain genes that are involved in cancer cell growth and survival. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to have low toxicity, which is an essential factor in drug development.
However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide. One of the significant directions is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of this compound fully.
Furthermore, more preclinical studies are needed to evaluate the safety and efficacy of this compound in vivo. Finally, the potential applications of this compound in other scientific research fields such as biochemistry and pharmacology need to be explored further.
Conclusion:
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide is a promising compound that has significant potential in various scientific research fields. Its potent anti-cancer activity and low toxicity make it a promising candidate for the development of new anti-cancer drugs. However, further research is needed to optimize the synthesis method, understand the mechanism of action, and evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide can be achieved through various methods. One of the common methods involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the addition of 4,5-dimethyl-2-mercaptobenzimidazole. The resulting product is then treated with ammonium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity. Studies have revealed that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-9(2)7-12(6-8)13(17)16-14-15-10(3)11(4)18-14/h5-7H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDAZQCOSHCSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)

![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)

![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)

![ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5715211.png)
